(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH ist ein synthetisches Analog des luteinisierenden Hormons freisetzenden Hormons (LHRH). LHRH ist ein Dekapeptidhormon, das für die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) aus der Hypophyse verantwortlich ist. Diese Verbindung wurde modifiziert, um ihre Stabilität und biologische Aktivität zu verbessern, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH erfolgt mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die wichtigsten Schritte beinhalten:

Kupplung: Die Aminosäuren werden unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.

Spaltung: Das vollständige Peptid wird unter Verwendung einer Spaltungslösung, die TFA, Wasser und Scavenger enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatzreinigungsmethoden wie HPLC werden eingesetzt, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Funktionelle Gruppen am Peptid können durch andere Gruppen ersetzt werden, um seine Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nukleophile Reagenzien wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderter Stabilität, Löslichkeit oder biologischer Aktivität.

Wissenschaftliche Forschungsanwendungen

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht auf seine Rolle bei der Regulierung von Reproduktionshormonen.

Medizin: Als potenzieller Therapeutikum für hormonbedingte Störungen untersucht.

Industrie: Bei der Entwicklung von peptidbasierten Medikamenten und Diagnoseinstrumenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst die Bindung an LHRH-Rezeptoren auf der Oberfläche von Hypophysenzellen. Diese Bindung löst eine Signalkaskade aus, die zur Freisetzung von LH und FSH führt. Die Modifikationen im Peptid verbessern seine Bindungsaffinität und Resistenz gegenüber enzymatischem Abbau, was zu einer verlängerten biologischen Aktivität führt.

Wirkmechanismus

The mechanism of action of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH involves binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in the peptide enhance its binding affinity and resistance to enzymatic degradation, resulting in prolonged biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Goserelin: Ein weiteres LHRH-Analog, das zur Behandlung von hormonabhängigen Krebserkrankungen eingesetzt wird.

Leuprolid: Ein synthetisches LHRH-Analog mit Anwendungen bei der Behandlung von Prostatakrebs und Endometriose.

Triptorelin: Ein LHRH-Agonist, der für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH ist aufgrund seiner spezifischen Modifikationen einzigartig, die im Vergleich zu anderen LHRH-Analoga eine verbesserte Stabilität und Aktivität verleihen. Diese Eigenschaften machen es besonders wertvoll für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

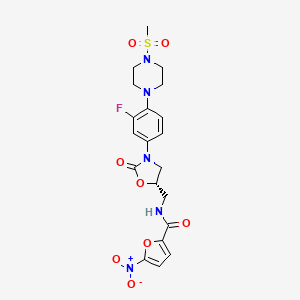

Molekularformel |

C61H86N18O15 |

|---|---|

Molekulargewicht |

1311.4 g/mol |

IUPAC-Name |

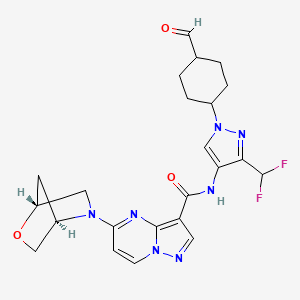

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |

InChI |

InChI=1S/C61H86N18O15/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 |

InChI-Schlüssel |

KREYNRXTZROSOF-UVLQAERKSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)

![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)

![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)